1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene
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Overview
Description
1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene is an organic compound characterized by its unique structure, which includes an ethenyl group, a phenylmethoxy group, and a propan-2-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a substituted benzene ring with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-methoxy-2-propan-2-yloxybenzene: Similar structure but with a methoxy group instead of a phenylmethoxy group.
1-Ethenyl-4-phenylmethoxybenzene: Lacks the propan-2-yloxy group.
1-Ethenyl-4-propan-2-yloxybenzene: Lacks the phenylmethoxy group.
Uniqueness
1-Ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene is unique due to the presence of both the phenylmethoxy and propan-2-yloxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethenyl-4-phenylmethoxy-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-4-16-10-11-17(12-18(16)20-14(2)3)19-13-15-8-6-5-7-9-15/h4-12,14H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWUEGWDXAOBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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